molecular formula C20H34N4O B5975349 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine

5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine

Cat. No.: B5975349
M. Wt: 346.5 g/mol
InChI Key: AKOHVNPJCMNJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the methoxypyrimidine moiety. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: The methoxypyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while substitution reactions on the methoxypyrimidine moiety can introduce various functional groups.

Scientific Research Applications

5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine involves its interaction with specific molecular targets such as receptors and enzymes. The pyrrolidine and piperidine rings contribute to the compound’s binding affinity and selectivity, while the methoxypyrimidine moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[[4-[1-(2,2-Dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine lies in its combination of the pyrrolidine, piperidine, and methoxypyrimidine moieties, which confer distinct pharmacological properties and potential for diverse applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-[[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]-2-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O/c1-20(2,3)15-24-10-7-18(14-24)17-5-8-23(9-6-17)13-16-11-21-19(25-4)22-12-16/h11-12,17-18H,5-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHVNPJCMNJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(C1)C2CCN(CC2)CC3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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